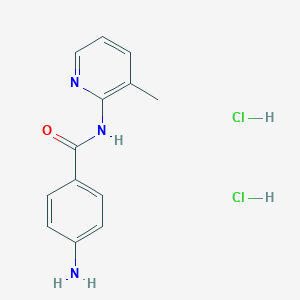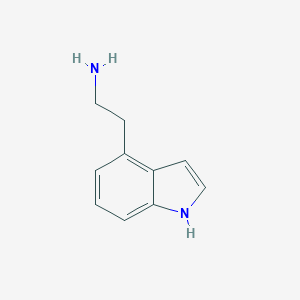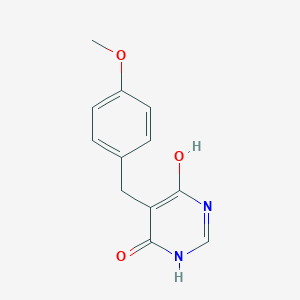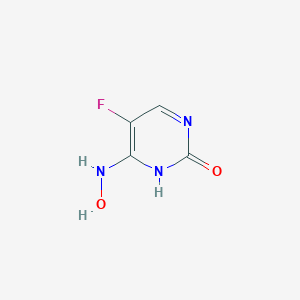
2-(P-Aminobenzamido)-3-picoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(P-Aminobenzamido)-3-picoline dihydrochloride, also known as ABP, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to label proteins and study their behavior in living cells. ABP has been used in various fields of research, including biochemistry, cell biology, and pharmacology.
Mecanismo De Acción
2-(P-Aminobenzamido)-3-picoline dihydrochloride works by binding to the active site of a protein and forming a covalent bond with a specific amino acid residue. This results in the labeling of the protein with a fluorescent tag, which can be visualized using fluorescence microscopy. The labeling of the protein does not affect its function, allowing the study of protein behavior in living cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of the proteins it labels. It does not affect the activity or stability of the labeled protein, allowing the study of protein behavior in its native state.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(P-Aminobenzamido)-3-picoline dihydrochloride has several advantages for lab experiments. It allows the study of protein behavior in living cells, providing more physiologically relevant data than in vitro assays. This compound is also highly specific, allowing the labeling of a single protein in a complex mixture. However, this compound has some limitations. It requires the expression of a protein of interest with a specific amino acid residue at the active site, limiting its applicability to certain proteins. This compound labeling can also be affected by the presence of other proteins or small molecules that bind to the active site of the protein of interest.
Direcciones Futuras
There are several future directions for research using 2-(P-Aminobenzamido)-3-picoline dihydrochloride. One direction is the development of new this compound derivatives with improved specificity and sensitivity. Another direction is the application of this compound in high-throughput screening assays to identify novel protein-protein interactions or drug targets. This compound could also be used in combination with other techniques, such as mass spectrometry or cryo-electron microscopy, to study protein structure and function. Finally, this compound could be used to study the behavior of proteins in disease states, providing insights into the underlying mechanisms of disease.
Métodos De Síntesis
The synthesis of 2-(P-Aminobenzamido)-3-picoline dihydrochloride involves several steps. First, 2-(P-Aminobenzamido)picoline is synthesized by reacting 2-picoline with p-aminobenzoic acid in the presence of a coupling agent. The resulting product is then purified by column chromatography. Next, the dihydrochloride salt of 2-(P-Aminobenzamido)picoline is prepared by reacting the amine group with hydrochloric acid. The final product, this compound dihydrochloride, is obtained by crystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(P-Aminobenzamido)-3-picoline dihydrochloride has been widely used in scientific research as a fluorescent probe to label proteins. It can be used to study protein localization, trafficking, and interactions in living cells. This compound has been used to study various proteins, including kinases, phosphatases, and ion channels. It has also been used to study protein-protein interactions and protein-DNA interactions.
Propiedades
Número CAS |
17710-07-5 |
|---|---|
Fórmula molecular |
C13H15Cl2N3O |
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
4-amino-N-(3-methylpyridin-2-yl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H13N3O.2ClH/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10;;/h2-8H,14H2,1H3,(H,15,16,17);2*1H |
Clave InChI |
XVZDPVJRQRTTDF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N.Cl.Cl |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N.Cl.Cl |
Otros números CAS |
17710-07-5 |
Sinónimos |
2-(p-Aminobenzamido)-3-picoline dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)